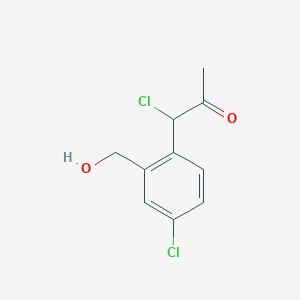![molecular formula C8H6ClFN2 B14046511 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a fluoro substituent on the imidazo[1,2-a]pyridine scaffold enhances its reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 2-chloroacetaldehyde.
Cyclization: The key step involves the cyclization of 2-aminopyridine with 2-chloroacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluoro substituent can direct electrophilic substitution to specific positions on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation and Reduction: Formation of N-oxides or reduced imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of kinase inhibitors and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to the ATP-binding site.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
- 7-Fluoroimidazo[1,2-a]pyridine
- 2-(Bromomethyl)-7-fluoroimidazo[1,2-a]pyridine
Uniqueness
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and fluoro substituents, which enhance its reactivity and potential for diverse functionalization. This dual substitution pattern is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities.
Propriétés
Formule moléculaire |
C8H6ClFN2 |
|---|---|
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2 |
Clé InChI |
AWDMKKYJRXTBPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C=C1F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
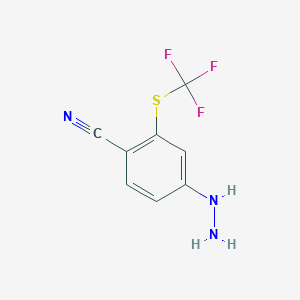


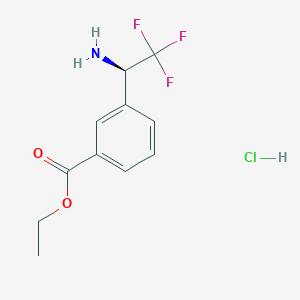
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
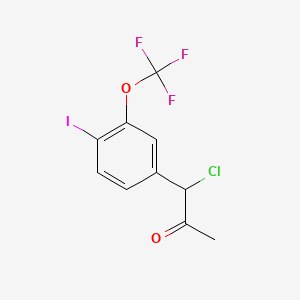

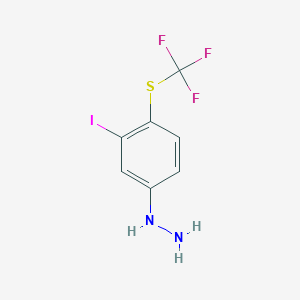
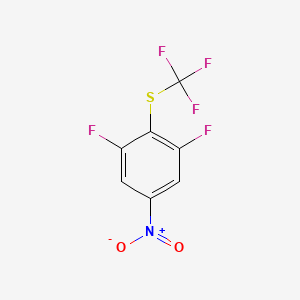
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)
